4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide
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Overview
Description
4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-chlorobenzyl group and a sulfide linkage, making it a unique and potentially useful molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage by reacting the 4-chlorobenzyl imidazole derivative with a suitable sulfur donor, such as thiourea, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Potassium carbonate, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Imidazole derivatives, thiols
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzyl imidazole
- 1,4,5-trimethylimidazole
- Benzyl imidazole derivatives
Uniqueness
4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is unique due to its combination of a 4-chlorobenzyl group, a sulfide linkage, and a 1,4,5-trimethylimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN2S
- Molecular Weight : 258.77 g/mol
Synthesis Methods
The synthesis of imidazole derivatives, including this compound, typically involves the reaction of appropriate benzyl halides with imidazole derivatives under various conditions. Recent advancements have focused on one-pot synthesis methods that enhance yield and reduce reaction times. For instance, microwave-assisted synthesis has been reported to provide excellent yields for similar compounds .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of imidazole derivatives. For example, compounds similar to this compound have shown significant antibacterial and antifungal properties. A study evaluated various imidazole derivatives against standard bacterial strains and found that certain modifications significantly enhanced their potency .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of imidazole derivatives have been extensively studied. In vitro assays using cancer cell lines demonstrated that compounds with a similar structure exhibit varying degrees of cytotoxicity. For instance, a derivative with a similar imidazole core was tested against breast cancer cell lines and showed IC50 values in the micromolar range . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Studies
- Antibacterial Activity : In a comparative study, several imidazole derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin.
- Antifungal Activity : Another study assessed the antifungal efficacy against Candida albicans. The compound demonstrated significant inhibition at lower concentrations compared to traditional antifungal agents .
The biological activity of imidazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For instance, the inhibition of key enzymes involved in metabolic pathways can lead to reduced cell proliferation in cancer cells. Additionally, the interaction with microbial membranes may disrupt cellular integrity, leading to cell death.
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1,4,5-trimethylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c1-9-10(2)16(3)13(15-9)17-8-11-4-6-12(14)7-5-11/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDHKFNRUIUJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)SCC2=CC=C(C=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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